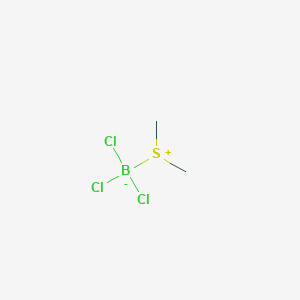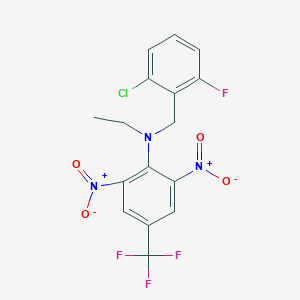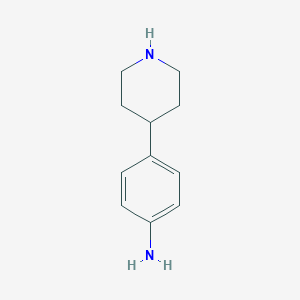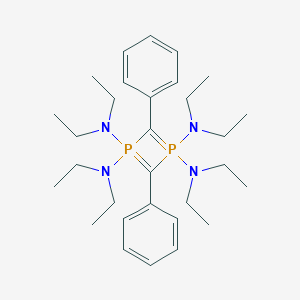
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclobutadiene, which is a highly reactive and unstable organic compound. However, the incorporation of phosphorus atoms in the cyclobutadiene ring stabilizes the compound and enhances its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is not fully understood. However, it is believed that the compound interacts with certain biological molecules and enzymes, leading to the modulation of various biochemical pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- exhibits various biochemical and physiological effects. For example, the compound has been shown to exhibit strong antioxidant properties, which could potentially be useful in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- in lab experiments is its high reactivity and versatility. This compound can be easily modified and functionalized, making it an excellent candidate for use in various chemical reactions. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in other scientific fields, such as materials science and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- involves the reaction of a phosphorus-containing compound with a cyclobutadiene derivative. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,3-diphospha-2,4-dimethylcyclobutadiene with diethylaminobenzene. This reaction is typically carried out under inert conditions and requires the use of specialized equipment and techniques.
Wissenschaftliche Forschungsanwendungen
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. This compound exhibits unique electronic properties that make it an excellent candidate for use in electronic devices such as transistors and sensors.
Eigenschaften
CAS-Nummer |
112313-40-3 |
|---|---|
Produktname |
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- |
Molekularformel |
C30H50N4P2 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
1-N,1-N,1-N',1-N',3-N,3-N,3-N',3-N'-octaethyl-2,4-diphenyl-1λ5,3λ5-diphosphacyclobuta-1,3-diene-1,1,3,3-tetramine |
InChI |
InChI=1S/C30H50N4P2/c1-9-31(10-2)35(32(11-3)12-4)29(27-23-19-17-20-24-27)36(33(13-5)14-6,34(15-7)16-8)30(35)28-25-21-18-22-26-28/h17-26H,9-16H2,1-8H3 |
InChI-Schlüssel |
YFJPVJGXKFVAIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Kanonische SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Andere CAS-Nummern |
112313-40-3 |
Synonyme |
N1,N1,N1,N1,N3,N3,N3,N3-octaethyl-2,4-diphenyl-1$l^{5},3$l^{5}-diphosp hacyclobuta-1,3-diene-1,1,3,3-tetramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



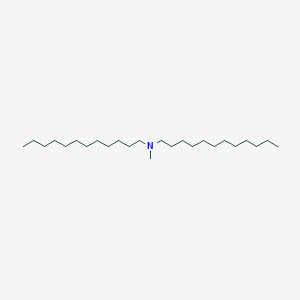
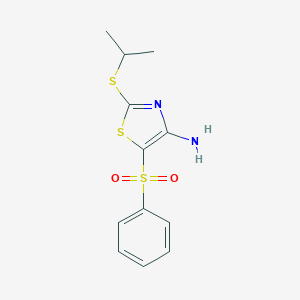
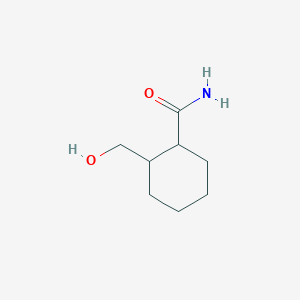
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
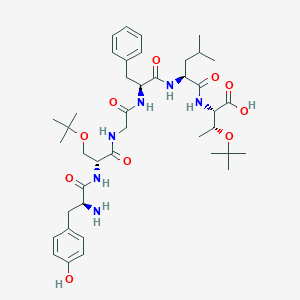
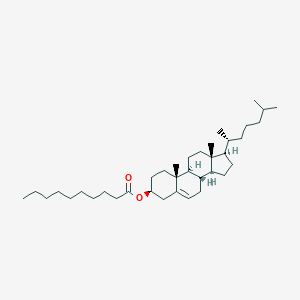
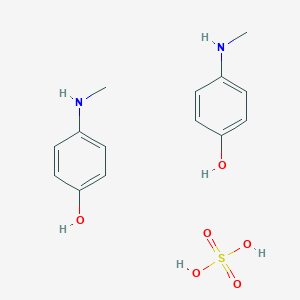
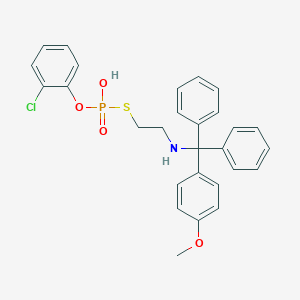
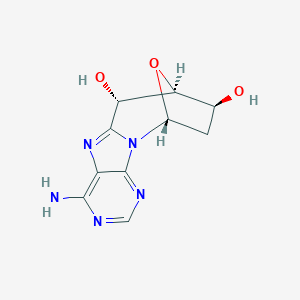
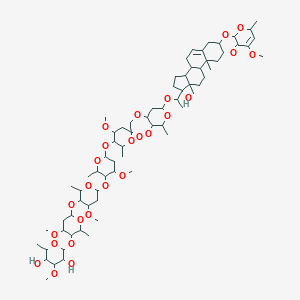
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
